Product packaging for Allyl pentaerythritol(Cat. No.:CAS No. 91648-24-7)

Allyl pentaerythritol

Cat. No.: B1305306
CAS No.: 91648-24-7
M. Wt: 176.21 g/mol
InChI Key: RFIMISVNSAUMBU-UHFFFAOYSA-N
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Description

Structural Peculiarities and Functional Group Configuration of Allyl Pentaerythritol (B129877)

The structure of allyl pentaerythritol is founded on a central quaternary carbon atom, a characteristic inherited from its parent molecule, pentaerythritol (C(CH₂OH)₄). smolecule.comchemicalland21.com This central atom imparts significant thermal stability to the molecular framework. The defining feature of APE is the presence of multiple functional groups attached to this core. APE molecules possess both reactive allyl groups (-OCH₂CH=CH₂) and at least one primary hydroxyl group (-OH). kerton-industry.comalfa-chemical.com

Commercial APE is predominantly a mixture, with pentaerythritol triallyl ether being the main component. rawchemchina.comgoogle.com This primary constituent has three allyl ether groups and one remaining hydroxyl group. rawchemchina.comosaka-soda.co.jp The presence of both types of functional groups within a single molecule is a key structural peculiarity. The allyl groups provide sites for polymerization and crosslinking reactions, particularly through free-radical or thiol-ene mechanisms, while the hydroxyl group can be used for further chemical modifications like esterification or reaction with isocyanates. smolecule.comangenechemical.com This dual reactivity allows for the creation of complex, high-performance polymer networks. chemicalland21.com

Academic Significance and Research Versatility of this compound

The academic and research interest in this compound stems from its role as a highly effective crosslinking agent and a monomer for synthesizing complex polymer architectures. smolecule.comkerton-industry.com Its ability to form stable, three-dimensional networks enhances the mechanical properties, thermal stability, and chemical resistance of various resins, including unsaturated polyesters, polyurethanes, and epoxies. smolecule.comchemicalland21.com

Detailed research findings highlight APE's versatility:

Polymer Modification: In acrylic rubber composites, incorporating APE has been shown to increase crosslink density, which in turn improves torque, tensile strength, and hardness while reducing elongation at break. researchgate.net

Thiol-Ene Chemistry: The allyl groups of APE readily participate in thiol-ene "click" chemistry reactions. This allows for the efficient formation of thioether linkages, a method used for creating well-defined polymer networks and functionalizing materials under mild conditions. smolecule.com

Advanced Polymers: APE serves as a core molecule for the synthesis of novel materials. For instance, it has been used as a foundational building block for creating dendritic polyesters, which have potential applications in specialized fields. smolecule.com It is also a key ingredient in the synthesis of superabsorbent polymers and thickeners for acrylic polymers. kerton-industry.comalfa-chemical.com

Coatings and Resins: In the coatings industry, APE is used to improve the air-drying performance of unsaturated polyester (B1180765) paints and to enhance surface hardness and gloss. osaka-soda.co.jpprimaryinfo.com The allyl functionality helps to mitigate oxygen inhibition during the curing process of radical-curing resins. chemicalland21.com

The synthesis of APE itself is a subject of study, with methods like the Williamson ether synthesis (reacting pentaerythritol with an allyl halide under basic conditions) being optimized to control the degree of allylation and maximize the yield of the desired triallyl ether. smolecule.com

Comparative Analysis with Related Polyols and Allylic Compounds in Advanced Chemistry

To fully appreciate the utility of this compound, it is useful to compare it with its parent polyol, pentaerythritol, and other multifunctional allylic compounds like trimethylolpropane (B17298) diallyl ether.

Versus Pentaerythritol: The primary difference between APE and pentaerythritol lies in their functional groups. Pentaerythritol is a tetra-functional polyol containing four primary hydroxyl groups. chemicalland21.com These hydroxyls make it a cornerstone for producing alkyd resins, polyesters, and pentaerythritol tetranitrate (an explosive). chemicalland21.com The conversion of some of these hydroxyl groups to allyl ether groups in APE introduces new reactive sites. smolecule.com While pentaerythritol builds polymer chains through condensation reactions (like esterification), APE enables crosslinking and addition polymerization through its allyl groups, offering a different and often complementary mode of reactivity. smolecule.comchemicalland21.com

Versus Trimethylolpropane Diallyl Ether (TMPDE): TMPDE is another common allylated polyol, built on a trimethylolpropane backbone. smolecule.com The key difference is in their functionality. APE is derived from a tetra-functional core (pentaerythritol), and the common commercial form has three allyl groups and one hydroxyl group. rawchemchina.comosaka-soda.co.jp In contrast, TMPDE is derived from a tri-functional core and typically has two allyl groups and one hydroxyl group. osaka-soda.co.jpsmolecule.com This higher allylic functionality in APE allows for a greater crosslinking density in polymer networks, generally leading to harder and more rigid materials compared to those made with TMPDE. researchgate.net The choice between APE and TMPDE often depends on the desired balance of flexibility and hardness in the final polymer product.

This comparative analysis underscores APE's unique position in providing a high degree of allylic functionality on a stable, compact core, enabling the development of highly crosslinked and robust materials.

Data Tables

Table 1: Physicochemical Properties of Pentaerythritol Triallyl Ether

Property Value
Chemical Name 3-(allyloxy)-2,2-bis[(allyloxy)methyl]propan-1-ol
Common Name Pentaerythritol Triallyl Ether; this compound (APE)
CAS Number 1471-17-6
Molecular Formula C₁₄H₂₄O₄
Molecular Weight 256.34 g/mol
Appearance Colorless transparent liquid rawchemchina.com
Hydroxyl Number ~240 mg KOH/g chemicalland21.com
Solubility Slightly soluble in water chemicalland21.com

| Flash Point | 145 °C chemicalland21.com |

Table 2: Comparative Analysis of this compound and Related Compounds

Compound Parent Polyol Typical Functional Groups Primary Use in Polymers Resulting Polymer Characteristic
This compound (APE) Pentaerythritol 3 Allyl groups, 1 Hydroxyl group rawchemchina.com High-density crosslinking agent kerton-industry.com High hardness, thermal stability, rigidity smolecule.comresearchgate.net
Pentaerythritol (PE) Pentaerythritol 4 Hydroxyl groups chemicalland21.com Polyester and alkyd resin backbone chemicalland21.com Structural component of polymer chains

| Trimethylolpropane Diallyl Ether (TMPDE) | Trimethylolpropane | 2 Allyl groups, 1 Hydroxyl group osaka-soda.co.jp | Crosslinking agent, air-drying improver osaka-soda.co.jp | Increased flexibility compared to APE-crosslinked polymers |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O4 B1305306 Allyl pentaerythritol CAS No. 91648-24-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(hydroxymethyl)-2-(prop-2-enoxymethyl)propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H16O4/c1-2-3-12-7-8(4-9,5-10)6-11/h2,9-11H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFIMISVNSAUMBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCC(CO)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1,3-Propanediol, 2,2-bis(hydroxymethyl)-, allyl ether
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CAS No.

91648-24-7, 3784-12-1
Record name Allyl pentaerythritol
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Record name 1,3-Propanediol, 2,2-bis(hydroxymethyl)-, allyl ether
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Record name 1,3-Propanediol, 2,2-bis(hydroxymethyl)-, allyl ether
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Record name Pentaerythritol monoallyl ether
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Synthetic Strategies and Pathways for Allyl Pentaerythritol and Its Derivatives

Direct Allylation of Pentaerythritol (B129877)

Stoichiometric Control for Varying Allyl Substitution Degrees

The degree of allyl substitution on the pentaerythritol molecule can be controlled by carefully managing the stoichiometry of the reactants. The reaction between pentaerythritol and an allyl halide, such as allyl chloride, in the presence of a base like sodium hydroxide (B78521), proceeds in a stepwise manner, allowing for the formation of mono-, di-, tri-, and tetra-allyl ethers. smolecule.com

The molar ratio of pentaerythritol to allyl chloride is a key factor in determining the final product distribution. smolecule.com For instance, a molar ratio of 1:3 typically yields triallyl pentaerythritol as the major product, often exceeding 70% of the mixture. smolecule.com Increasing the ratio to 1:4 or higher shifts the product distribution towards the tetra-allyl ether. smolecule.com A patented method describes achieving a product yield of 92% based on pentaerythritol, with a composition of 11.5% diether, 81% triether, and 7.5% tetraether, by reacting pentaerythritol with allyl chloride in the presence of sodium hydroxide under specific conditions. smolecule.com

In the synthesis of higher substituted allyl ethers, an excess of 10 to 30 mole percent of the allyl halide is generally preferred. google.com This typically translates to a molar ratio of 4 to 8 moles of allyl halide per mole of the polyhydric alcohol. google.com Conversely, to favor the formation of the monoallyl ether, a lower ratio of allyl halide to pentaerythritol is employed to prevent further substitution. google.com

The following table summarizes the effect of the pentaerythritol to allyl chloride molar ratio on the product distribution.

Pentaerythritol:Allyl Chloride Molar RatioPredominant ProductReference
1:3Trithis compound (>70%) smolecule.com
1:4 or greaterTetrathis compound smolecule.com
1:3.2-3.8Trithis compound (Optimal) smolecule.com
1:1 (low ratio)Monothis compound google.com
1:4.4-5.2Tetrathis compound google.com

Condensation Reaction Approaches for this compound Derivatives

Condensation reactions provide a versatile route to synthesize derivatives of this compound. These reactions can be used to create more complex molecules by reacting the hydroxyl groups of partially allylated pentaerythritol with other functional groups. For instance, the remaining hydroxyl groups can undergo esterification with various dicarboxylic acids or their anhydrides, such as phthalic, maleic, or adipic acid, to form polyesters. semanticscholar.org

The Tollens condensation, which is the base-catalyzed reaction of an aldehyde with formaldehyde, is fundamental to the formation of pentaerythritol itself. researchgate.net Evidence suggests that monopentaerythritol acts as an intermediate in the formation of dipentaerythritol (B87275) during this process. researchgate.net This indicates that condensation-type reactions are inherent to the chemistry of pentaerythritol and its derivatives.

Furthermore, acetalization and ketalization reactions between carbonyl compounds and the hydroxyl groups of pentaerythritol derivatives, often catalyzed by acids like sulfamic acid, can be employed to create cyclic structures. scispace.com These reactions highlight the potential for creating a diverse range of derivatives from this compound through various condensation strategies.

Post-Functionalization Methodologies for Allyl-Containing Precursors

Allyl-terminated polymers and precursors, including this compound, are highly amenable to post-functionalization due to the reactivity of the carbon-carbon double bond in the allyl group. researchgate.netnih.gov This allows for the introduction of a wide array of functionalities and architectures. nih.gov

A prominent method for post-functionalization is the thiol-ene click reaction . This reaction, which can be initiated by photo or thermal means, involves the addition of a thiol to the allyl double bond. researchgate.netnih.gov It is a highly efficient and versatile method for modifying allyl-containing molecules and polymers. researchgate.netnih.gov Other common post-functionalization techniques for allyl groups include:

Epoxidation nih.gov

Bromination nih.gov

Dihydroxylation researchgate.net

Oxidation researchgate.net

Reduction researchgate.net

Photo-induced crosslinking researchgate.net

Grafting researchgate.net

These methodologies enable the tailoring of the final properties of the material. For example, the thiol-ene reaction has been used to introduce pH-sensitive functional groups to polymers by reacting the allyl groups with thioglycolic acid or N-acetyl-L-cysteine. nih.gov

Large-Scale Production and Purity Considerations in Allyloxyalcohol Synthesis

The large-scale production of allyloxyalcohols, including allyl ethers of pentaerythritol, presents challenges related to selectivity and purity. mdpi.com The partial etherification of polyols like pentaerythritol often results in a mixture of all possible allylation products. semanticscholar.orgmdpi.com The technical purity of the dominant product is typically in the range of 70-90%. semanticscholar.orgmdpi.com

Achieving high purity is crucial for applications that require well-defined multifunctional compounds. mdpi.com Fractional distillation or rectification under reduced pressure are common purification methods, but they can be challenging and inefficient for separating closely related ethers. mdpi.com

For industrial-scale synthesis, optimizing reaction conditions is paramount. In the synthesis of 4-allyloxybutan-1-ol, a model for allyloxyalcohols, it was found that using a phase-transfer catalyst like Me(n-Oct)3N+Br− in a two-phase system (50% aqueous NaOH and cyclohexane) improved the yield to 88% and selectivity to 98%. researchgate.net An alternative, non-catalytic, solvent-free approach using an excess of the diol and solid NaOH resulted in a 99% yield of the mono-O-allylation product in a relatively short time. researchgate.net

The development of highly active and selective catalysts is also a key area of research for large-scale production. Ruthenium complexes have shown promise in the isomerization of allyloxyalcohols to their 1-propenyl ether counterparts, which are valuable for photopolymerizable systems. mdpi.com For large-scale fine chemical production, turnover numbers (TON) between 10,000 and 50,000 and turnover frequencies (TOF) greater than 10,000 h⁻¹ are desirable. bibliotekanauki.pl

Mechanistic Investigations of Allyl Pentaerythritol in Polymerization and Crosslinking

Free Radical Polymerization Mechanisms Initiated by Allyl Pentaerythritol (B129877)

Free radical polymerization is a fundamental process for creating polymers from vinyl monomers, proceeding through initiation, propagation, chain transfer, and termination steps. fujifilm.com In the context of allyl ethers like APE, the polymerization mechanism can be complex. While traditionally considered a free-radical addition process, the high electron density of the double bond in allyl ethers, influenced by the adjacent electron-donating methylene (B1212753) group, can make straightforward free-radical addition challenging. nih.gov

An alternative mechanism, radical-mediated cyclization (RMC), has been proposed. nih.gov This process begins with a radical abstracting an allylic hydrogen atom from the methylene group of the allyl ether, generating a delocalized allyl ether radical. nih.govacs.org This radical then reacts with the double bond of another allyl ether molecule to form a five-membered cyclopentane-like ring radical. acs.org The chain propagates as this new radical abstracts a hydrogen atom from a third ether molecule, regenerating the allyl ether radical to continue the cycle. acs.org

The allyl groups of APE are key to its function as a crosslinker, enabling the formation of networks between polymer chains, which enhances the mechanical strength, thermal stability, and chemical resistance of the final polymer.

Copolymerization Studies

Allyl pentaerythritol is frequently copolymerized with other monomers to tailor the properties of the resulting polymer. For instance, APE has been copolymerized with acrylate (B77674) monomers via emulsion polymerization to create acrylic rubber (ACM). researchgate.net In these systems, APE acts as a crosslinking agent, with its concentration directly influencing the final properties of the rubber. researchgate.net

Another significant application is the copolymerization of APE with acrylic acid to form acrylic acid-allyl pentaerythritol copolymers. ontosight.ainih.gov These copolymers are characterized by a three-dimensional network structure where acrylic acid units provide hydrophilic properties and the APE component governs the cross-linking density. ontosight.ai

In more complex ternary systems, such as thiol-allyl ether-methacrylate formulations, the polymerization proceeds through distinct stages. Initially, methacrylate (B99206) homopolymerization dominates, coupled with chain transfer to the thiol. This is followed by a thiol-ene polymerization dominated regime. researchgate.net The addition rate of thiyl radicals to methacrylates is significantly faster than to allyl ethers, influencing the reaction kinetics and final network structure. pocketdentistry.com

Role of this compound in Network Formation and Crosslink Density

The concentration of this compound in a polymer formulation plays a crucial role in determining the network structure and crosslink density. In studies involving acrylic rubber composites, increasing the percentage of APE led to a corresponding increase in crosslink density. researchgate.net This higher crosslink density, in turn, improves the mechanical properties of the material. researchgate.net

The relationship between APE concentration and the mechanical properties of acrylic rubber is detailed in the table below.

APE Percentage (%)Tensile Strength (MPa)Elongation at Break (%)Hardness (Shore A)
05.845055
16.542058
27.238062
38.135065
49.032068
Data derived from studies on acrylic rubber composites. researchgate.net

In hydrogel systems, such as those formed from acrylic acid and APE, the crosslinking provided by APE is fundamental to the formation of the three-dimensional network responsible for the material's ability to absorb and retain water. ontosight.ai Similarly, in thiol-ene networks, the functionality of the allyl ether monomer, such as APE, directly impacts the crosslink density and, consequently, the thermomechanical properties of the resulting polymer. rsc.orgnih.gov For example, in degradable thiol-allyl ether photopolymers, altering the monomer functionality is a key strategy for tuning the initial modulus and degradation profiles. nih.gov

Thiol-Ene Click Chemistry Involving this compound

Thiol-ene "click" chemistry is a powerful and efficient method for polymer synthesis, characterized by high yields, stereoselectivity, and rapid reaction rates. wikipedia.org This reaction involves the addition of a thiol (R-SH) to an alkene (C=C), typically proceeding via a free-radical mechanism to form a thioether. wikipedia.orgsmolecule.com The reaction is an anti-Markovnikov addition. wikipedia.org this compound, with its multiple "ene" functional groups, is an excellent candidate for creating cross-linked networks through this chemistry when reacted with multifunctional thiols like pentaerythritol tetrakis(3-mercaptopropionate) (PETMP). rsc.orgrsc.org

The mechanism of the radical-mediated thiol-ene reaction is a step-wise process. It starts with the formation of a thiyl radical, which then adds across the double bond of the ene. rsc.orgcore.ac.uk This is followed by a chain transfer step where a hydrogen atom is abstracted from another thiol molecule, regenerating the thiyl radical and propagating the reaction. rsc.orgrsc.org This process leads to the formation of homogeneous polymer networks. rsc.orgwikipedia.org

Photoinitiated Thiol-Ene Reactions

Photoinitiation is a common method to trigger thiol-ene reactions, offering spatial and temporal control over the polymerization process. nih.govrsc.org By exposing a formulation containing multifunctional thiols, allyl ethers like APE, and a photoinitiator to UV light, rapid and efficient network formation can be achieved. rsc.orgwestmont.edu

A general procedure involves mixing the thiol and ene monomers in a stoichiometric ratio (often 1:1 of thiol to ene functional groups) with a small amount of a photoinitiator, such as 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA) or 2-hydroxy-2-methylpropiophenone. rsc.orgwestmont.edu Irradiation with UV light then initiates the radical polymerization, leading to the formation of a cross-linked polymer network. westmont.edu These reactions can often achieve quantitative yields in a matter of hours. westmont.edu

The choice of photoinitiator and reaction conditions can be optimized for specific applications. For example, in the fabrication of microfluidic devices, certain photoinitiators may be selected for faster curing and reduced oxygen inhibition. The table below shows the effect of different monofunctional monomers on the glass transition temperature (Tg) and crosslink density in a photoinitiated APE-PETMP thiol-ene network.

Monofunctional Monomer (mol%)SystemTg (°C)Crosslink Density (mol/cm³)
10EugOH-APE-PETMP-0.717.36 x 10⁻⁴
25EugOH-APE-PETMP-3.03.55 x 10⁻⁴
35EugOH-APE-PETMP-3.81.90 x 10⁻⁴
50EugOH-APE-PETMP-7.20.266 x 10⁻⁴
Data adapted from a study on catechol-functionalized thiol-ene networks. rsc.org

Thermally Induced Thiol-Ene Polymerization

While photoinitiation is prevalent, thiol-ene reactions can also be initiated thermally. wikipedia.org Thermal initiators, such as azo compounds (e.g., AIBN), decompose upon heating to generate the initial radicals that start the polymerization cascade. core.ac.uk However, thermally induced reactions can sometimes be less efficient than their photoinitiated counterparts, especially when dealing with the conjugation of high molecular weight polymers. core.ac.uk

Stabilizers are often added to thiol-ene formulations to prevent premature polymerization during storage, especially at elevated temperatures. scispace.com The choice of stabilizer is critical, as some compounds that inhibit thermal polymerization can also interfere with the desired photo-curing process. scispace.com

Step-Growth Polymerization Characteristics in Thiol-Ene Systems

A key feature of the thiol-ene reaction, particularly with non-homopolymerizable enes like allyl ethers, is its step-growth mechanism. pocketdentistry.comrsc.orgulb.ac.be This mechanism involves a cyclic process of thiyl radical addition to an ene, followed by chain transfer from the resulting carbon-centered radical to a thiol. rsc.org This step-wise process leads to a slow increase in molecular weight until high conversions are reached, which is characteristic of step-growth polymerizations. rsc.org

This behavior results in several advantageous properties for the resulting polymers, including:

Delayed Gelation : The gel point (the onset of network formation) is delayed to higher functional group conversions compared to chain-growth systems. researchgate.netnih.gov

Homogeneous Networks : The step-growth mechanism produces uniform and homogeneous polymer networks with well-defined properties, such as a sharp glass transition. rsc.orgrsc.org

Reduced Shrinkage Stress : The delayed gelation and step-wise network formation lead to significantly lower polymerization-induced shrinkage stress compared to traditional chain-growth polymerizations like those of methacrylates. pocketdentistry.comnih.gov

In a study comparing a thiol-ene system (PETMP/TATATO) to a conventional dimethacrylate system (Bis-GMA/TEGDMA), the thiol-ene system exhibited a much higher polymerization rate and a significantly delayed gel point, which was predicted to be at 41% conversion. nih.gov The maximum shrinkage stress was only about 14% of that observed in the dimethacrylate system. nih.gov This highlights the distinct advantages conferred by the step-growth nature of thiol-ene polymerization. nih.gov

Addition-Fragmentation Chain Transfer Processes

Addition-fragmentation chain transfer (AFCT) is a mechanism that can be employed to reduce polymerization-induced shrinkage stress in the formation of polymer networks. nih.govacs.org In the context of materials science, particularly for applications like dental resins, minimizing this stress is a significant area of research. nih.gov The incorporation of molecules with allyl sulfide (B99878) moieties into resin formulations facilitates a radical-mediated addition-fragmentation process during photopolymerization. nih.gov

The fundamental mechanism of AFCT involves a radical attack on the double bond of the allyl sulfide, leading to the formation of a transient tri-centered radical intermediate. pstc.org This intermediate subsequently cleaves, resulting in the formation of a new cross-link and another radical that can continue the chain transfer process. pstc.org This dynamic rearrangement of the network structure provides a pathway for stress relaxation. acs.org Research has demonstrated that the inclusion of allyl sulfide-containing monomers in ternary thiol-ene-methacrylate polymerizations can significantly reduce the final stress, with reductions of up to 75% observed at high concentrations of the allyl sulfide. nih.gov

Ring-Opening Polymerization (ROP) of Allyl-Functionalized Monomers

Ring-opening polymerization (ROP) is a versatile method for synthesizing well-defined polymers. nih.govacs.org this compound can be involved in ROP, leading to the formation of complex polymeric structures. smolecule.com The synthesis of polymers with pendant allyl groups is often achieved through the ROP of cyclic monomers functionalized with allyl groups. nih.gov

For instance, the metal-free ROP of δ-valerolactone (VL) and allyl δ-valerolactone (AVL) can be catalyzed by 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) to produce well-defined copolymers. nih.gov In a typical synthesis, the catalyst is combined with a solvent and an initiator like benzyl (B1604629) alcohol before the monomers are introduced. nih.gov Another example involves the anionic ROP of allyl glycidyl (B131873) ether (AGE) to synthesize poly(allyl glycidyl ether) (pAGE), which can then act as a macroinitiator for the ROP of lactide (LA), forming a copolymer with free allyl groups. nih.gov This particular synthesis is conducted at a relatively low temperature to prevent the isomerization of the double bonds on the pAGE. nih.gov

The efficiency and control of ROP can be significantly enhanced by using a combination of an organobase and a Lewis acid like triethylborane (B153662) (Et3B) as a catalyst system, with water or alcohols as initiators. acs.org This dual catalytic approach has been shown to achieve very high turnover frequencies at room temperature. acs.org

Controlled Radical Polymerization (CRP) Techniques

Controlled radical polymerization (CRP) methods offer precise control over polymer molecular weight, architecture, and functionality. Allyl-terminated polymers can be synthesized using several CRP techniques. nih.gov

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a prominent method for creating polymers with well-defined architectures. scispace.comsigmaaldrich.com This technique can be used to synthesize allyl-functionalized telechelic linear and star polymers. nih.gov The core principle of RAFT polymerization involves the use of a thiocarbonylthio compound, known as a RAFT agent, to mediate the polymerization via a reversible addition-fragmentation chain transfer mechanism. scispace.com This process allows for the synthesis of polymers with narrow molecular weight distributions and complex structures. scispace.com

The selection of the appropriate RAFT agent is critical and depends on the specific monomers and reaction conditions. sigmaaldrich.com For the synthesis of star polymers, multifunctional RAFT agents derived from cores like pentaerythritol can be utilized. researchgate.net Both "arm-first" and "core-first" approaches can be employed in RAFT to generate star polymers. researchgate.net

Atom Transfer Radical Polymerization (ATRP) is another powerful CRP technique for synthesizing functional polymers. nih.govcmu.edu ATRP allows for the incorporation of various functional groups, including vinyl and allyl groups, at the chain ends by using a functional initiator. cmu.edu The polymerization of monomers like allyl acrylate via ATRP can be challenging and may lead to cross-linking reactions. cmu.edu However, ATRP has been successfully used to prepare multi-allylic dendronized polymers. nih.gov

A typical ATRP system consists of a monomer, an initiator with a transferable halogen atom, and a catalyst complex, often based on copper. cmu.edu For example, the polymerization of styrene (B11656) can be carried out in the presence of an initiator, CuBr, and 2,2'-bipyridine (B1663995) (bpy) as a ligand. cmu.edu Pentaerythritol tetrakis(2-bromoisobutyrate) is an example of a tetrafunctional initiator used to create four-arm star polymers via ATRP. sigmaaldrich.com

Polymerization TechniqueKey FeaturesRelevance to this compound
Addition-Fragmentation Chain Transfer (AFCT) Reduces polymerization-induced stress through network rearrangement. nih.govacs.orgThe allyl groups of APE can participate in thiol-ene reactions, a common platform for AFCT. nih.gov
Ring-Opening Polymerization (ROP) Synthesizes well-defined polymers from cyclic monomers. nih.govacs.orgAPE can be incorporated into complex polymer structures through ROP. smolecule.com
Reversible Addition-Fragmentation Chain Transfer (RAFT) Provides excellent control over polymer architecture and molecular weight. scispace.comsigmaaldrich.comPentaerythritol-based cores can be used to create multi-arm star polymers via RAFT. researchgate.net
Atom Transfer Radical Polymerization (ATRP) Enables the synthesis of functional polymers with controlled structures. nih.govcmu.eduPentaerythritol-derived initiators are used to synthesize star polymers. sigmaaldrich.com

Metal-Catalyzed Reactions and Covalent Linkage Formation

The allyl groups of this compound are reactive sites for various metal-catalyzed reactions, leading to the formation of new covalent bonds. Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds. rsc.orglibretexts.org

One significant class of reactions is hydrosilylation, which typically involves the reaction between a silyl (B83357) hydride and an unsaturated organic group, such as an allyl group. google.com This reaction is often catalyzed by precious metal complexes, including those of platinum (e.g., Karstedt's catalyst) and rhodium. google.com Hydrosilylation is fundamental in the production of silicone-based materials. google.com

Palladium-catalyzed reactions are particularly prevalent in organic synthesis. libretexts.org For instance, the Tsuji-Trost reaction allows for the formation of C-O, C-N, and C-C bonds by reacting a nucleophile with a molecule containing an allylic leaving group in the presence of a palladium catalyst. libretexts.org Another important reaction is the allyl-allyl cross-coupling, which directly constructs 1,5-dienes and is catalyzed by various metals including palladium, nickel, and copper. rsc.org These reactions are crucial in the synthesis of complex natural products. rsc.org

Furthermore, metal complexes can catalyze the isomerization of allyl ethers, a key step in their use as protecting groups. rsc.org For example, tristriphenylphosphinerhodium(I) chloride can be used to isomerize allyl ethers. rsc.org

Metal CatalystReaction TypeApplication
Platinum, Rhodium Hydrosilylation google.comSynthesis of silicone-based products. google.com
Palladium Cross-coupling (e.g., Tsuji-Trost, Allyl-allyl) rsc.orglibretexts.orgFormation of C-C, C-O, and C-N bonds. libretexts.org
Nickel, Copper Allyl-allyl cross-coupling rsc.orgSynthesis of 1,5-dienes. rsc.org
Rhodium Isomerization of allyl ethers rsc.orgDeprotection strategies in organic synthesis. rsc.org

Allyl Group Reactivity in Protecting Group Chemistry

The allyl group is a widely used protecting group for alcohols in organic synthesis due to its stability under both acidic and basic conditions. organic-chemistry.org This stability allows for orthogonal protection strategies, where different protecting groups can be selectively removed without affecting others. organic-chemistry.org

The deprotection of an allyl ether is often achieved through a two-step process involving isomerization of the allyl ether to a more labile enol ether, followed by mild acidic hydrolysis. organic-chemistry.org This isomerization can be carried out using reagents like potassium t-butoxide (KOtBu) or metal catalysts such as tristriphenylphosphinerhodium(I) chloride. rsc.orgorganic-chemistry.org

Alternatively, one-step deprotection methods exploit the reactivity of the allylic double bond. organic-chemistry.org These methods can involve activation of the double bond with a palladium catalyst followed by reduction, or selective oxidation of the double bond. organic-chemistry.org For instance, a combination of a nickel-hydride precatalyst and a Brønsted acid can facilitate the deallylation of O- and N-allyl functional groups. organic-chemistry.org This proceeds through a nickel-catalyzed double-bond migration followed by acid-induced bond hydrolysis. organic-chemistry.org

Palladium-Catalyzed Deprotection Strategies

The palladium-catalyzed deprotection of allyl ethers is a widely utilized and versatile method. organic-chemistry.org This process generally involves the formation of a π-allyl-palladium complex, which is subsequently cleaved by a nucleophile. acsgcipr.org The reaction is initiated by the coordination of the palladium(0) catalyst to the double bond of the allyl ether. This is followed by oxidative addition, where the palladium inserts into the C-O bond, forming a (π-allyl)palladium(II) complex and releasing the alcohol. The catalytic cycle is completed by the reaction of this complex with a nucleophile, which regenerates the palladium(0) catalyst and produces an allylated nucleophile as a byproduct.

A variety of palladium catalysts and reaction conditions have been developed to optimize this deprotection. thieme-connect.de For instance, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used catalyst, often in the presence of a scavenger for the allyl group. organic-chemistry.orggoogle.com Mild basic conditions can be employed, which allows for the selective deprotection of aryl allyl ethers in the presence of alkyl allyl ethers. organic-chemistry.orgnih.gov This selectivity is a key advantage in complex syntheses. The choice of solvent and nucleophilic scavenger can also influence the reaction's efficiency and selectivity. For example, using barbituric acid derivatives in protic polar solvents like methanol (B129727) allows the reaction to proceed at room temperature while being compatible with a wide array of functional groups. organic-chemistry.org

The general mechanism for palladium-catalyzed deprotection is as follows:

Coordination: The Pd(0) catalyst coordinates to the double bond of the allyl ether.

Oxidative Addition: The palladium atom inserts into the carbon-oxygen bond of the allyl ether, forming a π-allyl palladium(II) complex.

Nucleophilic Attack: A nucleophile attacks the π-allyl complex, leading to the cleavage of the allyl group and regeneration of the Pd(0) catalyst.

Table 1: Palladium Catalysts and Conditions for Allyl Ether Deprotection

Catalyst Nucleophile/Scavenger Solvent Conditions Yield (%) Reference
Pd(PPh₃)₄ K₂CO₃ Methanol Mild, basic 82-97 organic-chemistry.org
10% Pd/C - Basic Mild Moderate to high organic-chemistry.org
Pd(OAc)₂ Et₂NH MeCN/H₂O 20°C, 20 min High thieme-connect.de
Pd(PPh₃)₄ HCOOH, BuNH₂ - 1 h High thieme-connect.de
Pd(0) Barbituric acid derivatives Methanol or aqueous 1,4-dioxane Room temperature - organic-chemistry.org

It is important to note that some palladium-catalyzed deprotections of allyl aryl ethers are proposed to proceed through a single-electron transfer (SET) process rather than the formation of a π-allyl-palladium complex. organic-chemistry.orgorganic-chemistry.org

Oxidative Cleavage Methods for Allyl Ethers

An alternative to palladium-catalyzed methods is the oxidative cleavage of the allyl group. organic-chemistry.org This approach involves the oxidation of the carbon-carbon double bond within the allyl group, leading to its fragmentation and the release of the protected alcohol.

One common method involves a two-step sequence of dihydroxylation followed by oxidative cleavage of the resulting vicinal diol. organic-chemistry.org Osmium tetroxide (OsO₄) in catalytic amounts, along with a co-oxidant like 4-methylmorpholine (B44366) N-oxide (NMO), is often used for the dihydroxylation step. The resulting diol is then cleaved, for instance, with sodium periodate (B1199274) (NaIO₄). organic-chemistry.org A one-pot version of this reaction has been developed, offering a more streamlined process under near-neutral pH conditions. organic-chemistry.org

Another approach to oxidative cleavage utilizes ozonolysis. cdnsciencepub.com In this method, ozone (O₃) is passed through a solution of the allyl ether, leading to the formation of an ozonide intermediate. This intermediate is then worked up under reductive conditions (e.g., with sodium borohydride, NaBH₄) to yield the deprotected alcohol. cdnsciencepub.com

More recently, methods employing oxoammonium salts, such as 4-acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (B81430) (4-NHAc-TEMPO⁺ BF₄⁻), have been developed for the oxidative cleavage of allyl ethers. researchgate.netnih.govrsc.org These reactions can proceed under mild heating in a biphasic solvent system to furnish the corresponding aldehydes or ketones. nih.govrsc.org

The general mechanism for oxidative cleavage via dihydroxylation and periodate scission involves:

Dihydroxylation: The allyl double bond is oxidized to a vicinal diol.

Periodate Cleavage: The C-C bond of the diol is cleaved by an oxidizing agent like sodium periodate.

Tautomerization and Hydrolysis: The resulting enol tautomerizes to an aldehyde, which is subsequently hydrolyzed to release the deprotected alcohol. organic-chemistry.org

Table 2: Reagents for Oxidative Cleavage of Allyl Ethers

Reagent(s) Key Intermediate Product of Cleavage Reference
1. OsO₄ (cat.), NMO; 2. NaIO₄ Vicinal diol Deprotected alcohol organic-chemistry.org
1. O₃; 2. NaBH₄ Ozonide Deprotected alcohol cdnsciencepub.com
4-NHAc-TEMPO⁺ BF₄⁻ - Aldehyde/Ketone researchgate.netnih.gov

These oxidative methods provide a valuable alternative to palladium-based strategies, particularly when the substrate may be sensitive to the conditions required for palladium catalysis. The choice between palladium-catalyzed deprotection and oxidative cleavage will depend on the specific substrate, the other functional groups present in the molecule, and the desired reaction conditions.

Advanced Materials Applications of Allyl Pentaerythritol

Crosslinking Agent in Polymer Science

Development of Super Absorbent Polymers (SAPs)

Allyl pentaerythritol (B129877) serves as a key cross-linking agent in the production of super absorbent polymers (SAPs). primaryinfo.com SAPs are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining amounts of water or aqueous solutions up to hundreds of times their own weight. researchgate.net The development of these materials dates back to the 1960s, with the goal of improving water retention in soils. researchgate.net Modern SAPs are often based on polyacrylates and are widely used in hygiene products, agriculture, and construction. socochem.compolympart.com

The function of a crosslinker like APE is fundamental to the structure and properties of SAPs. During the polymerization of monomers such as acrylic acid, APE is introduced to create links between the growing polymer chains. epo.org These cross-links prevent the polymer from dissolving in water, instead allowing it to swell and form a hydrogel. researchgate.net The concentration and type of crosslinker are critical variables that determine the swelling capacity and mechanical strength of the resulting SAP. epo.org APE, with its three allyl groups, facilitates the formation of a robust network structure essential for high absorbency and retention. sinocurechem.com

Table 1: Key Properties of Allyl Pentaerythritol in SAP Formulation

PropertyDescriptionImpact on SAP Performance
Functionality Tri-allyl and mono-hydroxylCreates a dense, stable 3D network structure.
Reactivity Allyl groups participate in radical polymerizationEnables effective cross-linking with monomers like acrylic acid.
Contribution Network FormationPrevents polymer dissolution, enabling swelling and water absorption.
Outcome High AbsorbencyThe cross-linked structure allows the polymer to absorb and hold significant volumes of liquid. sinocurechem.comresearchgate.net

The exceptional water retention of SAPs cross-linked with this compound is primarily governed by osmotic pressure and the integrity of the polymer network. polympart.com When the SAP comes into contact with water, the hydrophilic groups on the polymer backbone (such as carboxylate groups from acrylic acid) draw water into the network via osmosis. polympart.com

The APE cross-links provide the necessary structural framework to resist dissolution and accommodate the swelling. This network structure creates discrete pockets or pores within the hydrogel that physically entrap water molecules. mdpi.com The efficiency of water retention is dependent on the cross-linking density; a well-formed network prevents the water from being easily squeezed out under pressure. researchgate.net Swollen SAPs can retain water within a specific range of matric potential, effectively converting gravitational water into a form that is more readily available for applications like agriculture. mdpi.com The ability of the cross-linked polymer to hold water even in saline environments, although reduced, is another important aspect of its retention mechanism. mdpi.com

Crosslinking in UV-Curable Resin Systems

This compound is utilized as a reactive cross-linking agent in ultraviolet (UV)-curable resin systems, which are widely used for coatings, inks, and adhesives. sinocurechem.commade-in-china.com UV curing is a process where high-intensity ultraviolet light is used to initiate a photochemical reaction that instantly cross-links a liquid formulation into a solid film. digitellinc.com APE's allyl groups can participate in these rapid polymerization reactions, often through thiol-ene click chemistry, contributing to the formation of a durable, cross-linked network. smolecule.comdigitellinc.com

In these systems, APE's multi-functionality allows it to connect multiple polymer chains, thereby increasing the cross-link density of the cured material. sinocurechem.com This leads to significant improvements in the final properties of the coating or adhesive, such as enhanced mechanical strength, thermal stability, and chemical resistance. smolecule.compolysciences.com The incorporation of APE can accelerate the curing speed, a critical factor in high-speed industrial applications. sinocurechem.com

Table 2: Research Findings on APE in UV-Curable Systems

ParameterObservationSource
Application Crosslinker for UV-curable resins sinocurechem.commade-in-china.com
Mechanism Participates in photo-initiated radical polymerization (e.g., thiol-ene reactions) smolecule.comdigitellinc.com
Benefit Accelerates curing speed and improves mechanical properties sinocurechem.com
Result Formation of tough, durable coatings and adhesives researchgate.net

Integration into Unsaturated Polyester (B1180765) Resins

This compound is incorporated into unsaturated polyester resins (UPRs) to modify their properties and enhance performance. sinocurechem.comprimaryinfo.com UPRs are thermosetting resins typically consisting of an unsaturated polyester dissolved in a reactive monomer, such as styrene (B11656). mdpi.com They are cured through a free-radical polymerization mechanism to form a rigid, cross-linked structure. kompozit.org.tr

APE can be used as a co-monomer or cross-linking additive in UPR formulations. google.com Its hydroxyl group can react during the initial polyesterification stage, integrating it into the polyester backbone. Subsequently, its three allyl groups are available to co-polymerize with the styrene or other reactive diluents during the curing process. google.com This integration of APE improves properties like thermal stability and surface hardness. sinocurechem.comprimaryinfo.com The presence of allyl groups can also help inhibit oxygen on the surface, reducing tackiness in the cured resin. primaryinfo.com

Applications in Acrylic Polymer Thickeners and Resins

In the formulation of acrylic polymers, this compound is employed as a cross-linker to create alkali-swellable thickeners. primaryinfo.comgoogleapis.com These thickeners are high-molecular-weight copolymers, typically of acrylic or methacrylic acid and an acrylate (B77674) ester, that are supplied as aqueous emulsions. sci-hub.se When neutralized with a base, the coiled polymer chains uncoil and expand due to electrostatic repulsion between the ionized carboxylate groups, leading to a significant increase in viscosity. sci-hub.se

APE is used in small quantities (e.g., 0.2 to 0.4 weight percent) to loosely cross-link the acrylic polymer chains. googleapis.com This cross-linking is crucial; it prevents the polymer from becoming fully soluble while allowing it to swell substantially, which is the basis for its thickening effect. sci-hub.se These acrylic thickeners provide desirable rheological properties, such as thixotropy (shear-thinning), which is essential in applications like textile printing pastes, paints, and coatings. googleapis.comsci-hub.se

Formulation of Ion-Exchange Resins

This compound can be used in the synthesis of the polymer matrix that forms the basis of ion-exchange resins. These resins are insoluble, cross-linked polymers containing ionizable functional groups (e.g., sulfonic acid or quaternary ammonium (B1175870) groups) distributed along the polymer backbone. nih.govjocpr.com They function by reversibly exchanging ions from a surrounding solution with ions of their own. jocpr.com

The performance of an ion-exchange resin—including its exchange capacity, permeability, and swelling potential—is critically dependent on the degree of cross-linking in its polymer matrix. nih.gov Cross-linking agents create the three-dimensional network that renders the polymer insoluble and provides mechanical stability. jocpr.com While divinylbenzene (B73037) is a common crosslinker for polystyrene-based resins, polyfunctional molecules like this compound can also be used to create the necessary network structure in other polymer systems. By controlling the amount of APE, the cross-link density can be tailored to optimize the resin's properties for specific applications, such as in drug delivery systems where the resin-drug complex allows for modified release. nih.govgoogle.com

Precursor for Tailored Functional Materials

Development of Polymeric Nanoparticles

This compound (APE) serves as a versatile building block in the development of advanced polymeric nanoparticles (PNPs). These nanoparticles are solid colloidal particles ranging in size from 10 to 1000 nm, composed of biodegradable and biocompatible polymers. azonano.com The incorporation of APE into nanoparticle formulations allows for the creation of cross-linked and functionalized nanostructures with tailored properties. PNPs can be synthesized through two primary strategies: the direct polymerization of monomers or the dispersion of preformed polymers. nih.gov

In the context of direct polymerization methods such as emulsion, mini-emulsion, or micro-emulsion polymerization, this compound can be introduced as a comonomer or a cross-linking agent. azonano.com Its multiple allyl functional groups can participate in polymerization reactions, leading to the formation of a cross-linked polymer network within the nanoparticle matrix. This internal network enhances the structural integrity and stability of the nanoparticles. The resulting particles can be either nanospheres, where a substance is uniformly dispersed throughout the matrix, or nanocapsules, which consist of a polymeric shell enclosing a core. ijprajournal.comnih.gov

Furthermore, the hydroxyl groups present in the APE molecule offer reactive sites for post-synthesis modification. This allows for the attachment of various molecules, such as targeting ligands or imaging agents, to the nanoparticle surface, enhancing their functionality for specific applications. nih.gov The synthesis process can be finely controlled to produce nanoparticles with desired sizes and polydispersity, which are critical properties for their end-use applications. rsc.org

Surface Functionalization and Grafting Applications

The unique chemical structure of this compound, featuring both allyl and hydroxyl groups, makes it a valuable agent for surface functionalization and grafting applications. nih.govgoogle.com This process involves modifying the surface of a material to impart new chemical or physical properties without altering the bulk characteristics.

Attachment to Polymeric Substrates

The allyl groups of APE are particularly suited for grafting reactions onto various polymeric substrates. Grafting is a method used to covalently bond polymer chains to the surface of a material. nih.gov This can be achieved through several initiation methods, including chemical, radiation, or plasma-initiated grafting, where free radicals are generated on the polymer backbone, which then initiate the polymerization of the allyl groups of APE. researchgate.net

This "grafting-from" approach creates a dense layer of APE-derived polymer brushes on the substrate. nih.govethz.ch The resulting modified surface exhibits altered properties, such as improved hydrophilicity, biocompatibility, or the introduction of reactive sites for further chemical transformations. The unreacted hydroxyl groups on the grafted APE chains provide convenient handles for the subsequent attachment of other functional molecules, making it a versatile platform for creating multifunctional surfaces. nih.gov This strategy is effective for modifying the surfaces of materials to enhance their performance in various applications. nih.gov

Nanoparticle Functionalization Strategies

In the realm of nanotechnology, APE is utilized in various strategies to functionalize the surface of nanoparticles. google.com Functionalization is crucial for improving nanoparticle stability, biocompatibility, and cellular uptake, and for enabling targeted delivery. nih.gov APE can be incorporated into nanoparticles either during their synthesis or as part of a post-synthesis surface modification step.

One common strategy involves using APE as a cross-linking agent during the formation of a polymer shell around a nanoparticle core. The allyl groups participate in the polymerization, creating a stable, cross-linked shell, while the hydroxyl groups remain exposed on the surface. These surface hydroxyls can then be used to covalently attach targeting ligands, diagnostic agents, or stealth molecules like polyethylene (B3416737) glycol (PEG) to reduce non-specific protein adsorption and prolong circulation time. nih.govnih.gov

Alternatively, APE can be used in a "grafting-to" approach, where APE-containing polymers are pre-synthesized and then attached to the nanoparticle surface. nih.gov This method allows for precise control over the characteristics of the grafted polymer before it is attached to the nanoparticle. The presence of APE in the polymer chain provides the necessary reactive sites for covalent attachment to the nanoparticle surface, creating core-shell hybrid materials with tailored functionalities. mdpi.com These strategies enable the design of sophisticated nanoparticulate systems for a wide range of biomedical and materials science applications. nih.gov

Influence of this compound on Polymer Architecture and Network Properties

This compound plays a significant role in defining the three-dimensional architecture and resulting properties of polymer networks. google.com As a multifunctional monomer, its incorporation into a polymer structure allows for precise control over key network parameters, which in turn dictates the material's macroscopic behavior. researchgate.net

Impact on Polymer Crosslinking Density

The primary role of this compound in polymer networks is to act as a cross-linking agent. google.com The presence of multiple allyl groups on a single molecule enables the formation of covalent bonds between different polymer chains, creating a three-dimensional network structure. The concentration of APE used during polymerization has a direct and significant impact on the cross-linking density of the resulting polymer.

An increase in the concentration of APE leads to a higher number of cross-links per unit volume, resulting in a more densely cross-linked network. nih.gov This increased density restricts the mobility of the polymer chains. Key parameters that define the network's microstructure, such as the average molecular weight between cross-links (Mc) and the network mesh size (ξ), are consequently affected. nih.gov As the APE concentration rises, both Mc and ξ decrease, signifying a tighter, more constrained polymer network. This relationship is fundamental to tailoring the properties of polymer gels and thermosets for specific applications.

Table 1: Effect of this compound Concentration on Polymer Network Properties

This compound Conc. (% w/w) Cross-linking Density (ρc) Avg. Molecular Weight Between Cross-links (Mc) Network Mesh Size (ξ)
Low Low High Large
Medium Medium Medium Medium
High High Low Small

Note: This table illustrates the conceptual relationship between APE concentration and network parameters. Actual values are material-dependent.

Modulation of Mechanical Properties in Copolymers

The changes in polymer network architecture induced by this compound directly translate to significant modulation of the mechanical properties of copolymers. The cross-linking density is a primary determinant of a material's strength, stiffness, and elasticity.

By increasing the concentration of APE, and therefore the cross-linking density, the mechanical integrity of the copolymer is enhanced. Specifically, properties such as tensile strength and Young's modulus tend to increase with higher APE content. nih.gov This is because the greater number of covalent cross-links provides more resistance to deformation under an applied load. Conversely, the increased network rigidity typically leads to a decrease in the material's elasticity and elongation at break, making the material more brittle. nih.gov This trade-off allows for the fine-tuning of mechanical properties to meet the demands of specific applications, from soft, flexible hydrogels to rigid, durable composites. The ability to control these properties by simply adjusting the amount of APE makes it a powerful tool in polymer design.

Table 2: Influence of this compound on Copolymer Mechanical Properties

This compound Conc. Tensile Strength Young's Modulus Elongation at Break
Low Low Low High
Medium Medium Medium Medium
High High High Low

Note: This table presents the general trend of how APE concentration affects the mechanical properties of copolymers.

Characterization Methodologies for Allyl Pentaerythritol and Its Polymeric Systems

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the chemical bonding and functional groups present in allyl pentaerythritol (B129877) and its polymers.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of allyl pentaerythritol, providing precise information about the arrangement of hydrogen and carbon atoms within the molecule.

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the various protons in the molecule. The vinyl protons of the allyl group typically appear in the downfield region of the spectrum. The methine proton (-CH=) is expected to resonate as a multiplet, while the terminal vinyl protons (=CH₂) will show distinct signals. The methylene (B1212753) protons adjacent to the ether oxygen (-O-CH₂-) and the protons of the pentaerythritol backbone will also have specific chemical shifts.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, with distinct signals for each unique carbon atom. The carbons of the vinyl group (=CH- and =CH₂) will resonate at characteristic downfield shifts. The carbon of the central quaternary atom of the pentaerythritol core and the methylene carbons of the backbone and those attached to the ether linkage will also be clearly identifiable.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Functional Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Vinyl (-CH=CH₂) 5.8 - 6.0 130 - 140
Vinyl (=CH₂) 5.0 - 5.4 115 - 120
Allylic (-O-CH₂-CH=) 3.9 - 4.1 70 - 75
Pentaerythritol Backbone (-CH₂-O-) 3.4 - 3.6 60 - 70
Pentaerythritol Central Carbon (C) - 40 - 50

Note: These are predicted ranges and actual values may vary depending on the solvent and other experimental conditions.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying the functional groups present in this compound through their characteristic vibrational frequencies. The FTIR spectrum of APE provides a molecular fingerprint, confirming the presence of key structural motifs.

The prominent absorption bands include a broad O-H stretching vibration from the hydroxyl groups, typically in the range of 3200-3600 cm⁻¹. The allyl groups are identified by the C-H stretching of the vinyl group at approximately 3080 cm⁻¹, the C=C stretching vibration around 1646 cm⁻¹, and the out-of-plane bending vibrations of the vinyl C-H bonds. The aliphatic C-H stretching of the methylene groups in the pentaerythritol backbone is observed in the 2800-3000 cm⁻¹ region. The C-O stretching of the ether linkages and the alcohol moieties gives rise to strong absorptions in the 1000-1300 cm⁻¹ range.

Table 2: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3200-3600 O-H stretch Hydroxyl
3080 C-H stretch Vinyl (=C-H)
2800-3000 C-H stretch Aliphatic (-CH₂-)
1646 C=C stretch Alkene

Raman Spectroscopy for Chemical Composition Analysis

Raman spectroscopy serves as a complementary vibrational spectroscopic technique to FTIR for analyzing the chemical composition of this compound. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of APE is expected to show a strong band for the C=C stretching of the allyl group. Other characteristic signals would include C-H stretching and bending modes of the vinyl and aliphatic groups, as well as C-C and C-O skeletal vibrations of the pentaerythritol core. nih.govspectrabase.comsohag-univ.edu.eg While a specific Raman spectrum for this compound was not found in the searched literature, data for the parent compound, pentaerythritol, provides a basis for interpretation. nih.govspectrabase.com

Table 3: Expected Raman Shifts for Key Functional Groups in this compound

Raman Shift (cm⁻¹) Vibrational Mode Functional Group
~3080 C-H stretch Vinyl (=C-H)
2800-3000 C-H stretch Aliphatic (-CH₂-)
~1646 C=C stretch Alkene
1000-1300 C-O stretch Ether and Alcohol

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms on the surface of polymeric systems derived from this compound. vot.pl This is particularly important for applications where surface properties, such as adhesion and wettability, are critical.

An XPS analysis of an APE-based polymer would provide information on the relative amounts of carbon and oxygen at the surface. High-resolution scans of the C 1s and O 1s regions would allow for the deconvolution of these peaks into components representing different chemical environments. For instance, the C 1s spectrum could be resolved into contributions from C-C/C-H (aliphatic), C-O (ether and alcohol), and potentially C=O if any oxidation has occurred. Similarly, the O 1s spectrum would show components corresponding to the ether and hydroxyl oxygen atoms. semanticscholar.orgresearchgate.net

Table 4: Expected Binding Energies for Functional Groups in this compound-Based Polymers

Element Orbital Functional Group Approximate Binding Energy (eV)
Carbon C 1s C-C, C-H 284.8 - 285.0
Carbon C 1s C-O (Ether/Alcohol) 286.0 - 286.5

Chromatographic Methods for Compositional and Molecular Weight Analysis

Chromatographic techniques are essential for separating components of a mixture and determining the molecular weight distribution of polymers.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight distribution of polymers synthesized from this compound. hpst.cz This method separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute first, followed by smaller molecules.

A GPC analysis of an APE-based polymer provides several key parameters: the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). researchgate.netalfa-chemistry.com The PDI is a measure of the breadth of the molecular weight distribution, with a value of 1 indicating a monodisperse polymer. The molecular weight distribution is crucial as it significantly influences the physical and mechanical properties of the polymer, such as its viscosity, toughness, and processability. hpst.cz

Table 5: Illustrative GPC Data for a Hypothetical this compound-Based Polymer

Parameter Value Description
Mn ( g/mol ) 15,000 Number-average molecular weight
Mw ( g/mol ) 30,000 Weight-average molecular weight

Note: This data is illustrative and the actual values would depend on the specific polymerization conditions.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS)

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful analytical technique for the separation, identification, and quantification of chemical compounds. In the context of this compound and its polymeric systems, HPLC-MS is particularly useful for analyzing the purity of the monomer, identifying reaction byproducts, and characterizing the structure of oligomers or degradation products.

The HPLC component separates the constituents of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For a polar molecule like this compound, a reverse-phase HPLC setup is often employed, where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. nih.gov The separation mechanism relies on the principle that more polar components will have a weaker interaction with the stationary phase and thus elute earlier, while less polar components will be retained longer.

Following separation by HPLC, the eluent is introduced into the mass spectrometer. The MS detector ionizes the molecules and then separates the resulting ions based on their mass-to-charge ratio (m/z). This provides highly specific molecular weight information and fragmentation patterns, which act as a "molecular fingerprint" for identification. The coupling of HPLC with MS allows for the unequivocal identification of peaks observed in the chromatogram, even for compounds present at trace levels. nih.govunt.edu For instance, in the analysis of industrial resins containing pentaerythritol esters, HPLC/MS has been successfully used to characterize the complex mixture of reaction products by studying their high-resolution tandem mass spectra. nih.gov

A typical application would involve dissolving the this compound sample or a derivative of its polymer in a suitable solvent and injecting it into the HPLC system. The resulting chromatogram would show peaks corresponding to the different components, and the mass spectrum for each peak would confirm the identity of the compound.

Table 1: Illustrative HPLC-MS Parameters for Analysis of Pentaerythritol Derivatives

ParameterValue
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Gradient of Acetonitrile and Water nih.gov
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
MS Detector Electrospray Ionization (ESI) in positive or negative ion mode
Mass Range 50-1000 m/z

Gas Chromatography (GC) coupled with Mass Spectrometry (MS)

Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is another cornerstone technique for the analysis of volatile and semi-volatile compounds. For a polyol like this compound, direct analysis by GC is challenging due to its high polarity and low volatility. Therefore, a derivatization step is typically required to convert the polar hydroxyl groups into less polar, more volatile ethers or esters. researchgate.nethrgc.eu Common derivatization agents include silylating agents (to form trimethylsilyl (B98337) ethers) or acetic anhydride (B1165640) (to form acetate (B1210297) esters). researchgate.netmat-test.com

Once derivatized, the sample is injected into the GC, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column containing the stationary phase. Separation is achieved based on the compounds' boiling points and their interactions with the stationary phase. The separated components then enter the mass spectrometer, which provides mass information for identification and structural elucidation, similar to HPLC-MS. rsc.org

GC-MS is highly effective for assessing the purity of this compound, identifying and quantifying impurities, and analyzing the composition of reaction mixtures. For example, a study on the GC analysis of pentaerythritol and dipentaerythritol (B87275) utilized a pre-column derivatization process to form acetate derivatives, which were then successfully separated and quantified. mat-test.com The fragmentation patterns observed in the mass spectra can be compared to spectral libraries for confident identification of the compounds. rsc.org

Table 2: Example GC-MS Conditions for Derivatized Pentaerythritol Analysis

ParameterValue
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Acetic Anhydride
Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow rate of 1 mL/min
Inlet Temperature 250 °C
Oven Program Initial temp 100 °C, ramp to 280 °C at 10 °C/min, hold for 10 min
MS Interface Temp 280 °C
Ion Source Temp 230 °C
Mass Range 40-550 amu

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a material as a function of temperature or time while the sample is subjected to a controlled temperature program. These techniques are vital for characterizing polymers derived from this compound.

Thermogravimetric Analysis (TGA) and Derivative Thermogravimetry (DTG)

Thermogravimetric Analysis (TGA) measures changes in the mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. thermalsupport.com This technique is primarily used to evaluate the thermal stability and composition of materials. thermalsupport.comnih.gov For polymers containing this compound, TGA provides crucial data on the onset temperature of decomposition, which is an indicator of the material's thermal stability. youtube.com

The output from a TGA experiment is a thermogram, which plots mass change against temperature. The derivative of this curve, known as the Derivative Thermogravimetry (DTG) curve, plots the rate of mass loss versus temperature. libretexts.org The DTG curve is particularly useful for identifying the temperatures at which the rate of decomposition is at its maximum, and for separating overlapping decomposition events. libretexts.orgresearchgate.net By analyzing the TGA and DTG curves, one can determine the temperature ranges of stability, the kinetics of decomposition, and the percentage of non-volatile residue, such as filler or char. nih.govyoutube.comresearchgate.net

Table 3: Information Obtained from TGA/DTG of this compound Polymers

ParameterDescription
Onset Decomposition Temperature (Tonset) The temperature at which significant weight loss begins, indicating the start of thermal degradation.
Peak Decomposition Temperature (Tpeak) The temperature at which the rate of weight loss is maximum, obtained from the peak of the DTG curve.
Residual Mass (%) The percentage of the initial mass remaining at the end of the experiment, which can indicate char yield or inorganic filler content.
Decomposition Steps The number of distinct steps in the TGA curve, which can correspond to the degradation of different components in a polymer blend or composite.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. hu-berlin.de DSC is used to study thermal transitions in polymers, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). youtube.comnih.gov

When an this compound-based polymer is analyzed by DSC, the resulting thermogram can reveal key information about its morphology and processing history. azom.com The glass transition temperature (Tg) is a critical parameter, representing the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. hu-berlin.deresearchgate.net This transition is observed as a step-like change in the heat flow signal. hu-berlin.de For semi-crystalline polymers, DSC can also quantify the enthalpy of melting and crystallization, which can be used to determine the degree of crystallinity. youtube.comnih.gov

Table 4: Key Thermal Transitions Measured by DSC for Polymeric Systems

TransitionPhenomenonAppearance on DSC Curve
Glass Transition (Tg) Transition from a glassy to a rubbery state in amorphous regions.Endothermic shift in the baseline (step change). hu-berlin.de
Crystallization (Tc) Ordering of polymer chains into crystalline structures upon cooling.Exothermic peak. youtube.com
Melting (Tm) Transition from a crystalline solid to a viscous liquid upon heating.Endothermic peak. youtube.com
Curing Reaction Cross-linking of a thermoset polymer.Exothermic peak.

Dynamic Mechanical Analysis (DMA)

Dynamic Mechanical Analysis (DMA) is a technique used to study the viscoelastic behavior of materials, particularly polymers. wikipedia.org It involves applying a small, oscillating (sinusoidal) stress to a sample and measuring the resulting strain. nih.gov DMA provides information on the storage modulus (E'), loss modulus (E''), and tan delta (δ). youtube.com

The storage modulus (E') represents the elastic response of the material and is a measure of the energy stored during deformation. labwrench.com The loss modulus (E'') represents the viscous response and is a measure of the energy dissipated as heat. labwrench.comTan delta (tan δ) , the ratio of the loss modulus to the storage modulus (E''/E'), is a measure of the material's damping properties. youtube.com

For polymers modified with this compound, DMA is invaluable for understanding how the cross-linker affects the material's mechanical properties over a range of temperatures. pbipolymer.com The glass transition temperature (Tg) can be precisely determined from the peak of the tan δ curve or the onset of the drop in the storage modulus. wikipedia.orgpbipolymer.com DMA can also provide insights into the cross-link density, polymer-filler interactions, and the presence of other molecular relaxations. nih.gov

Table 5: Viscoelastic Properties Determined by DMA

ParameterSymbolDescription
Storage Modulus E'A measure of the material's stiffness or elastic behavior. labwrench.com
Loss Modulus E''A measure of the material's ability to dissipate energy (viscous behavior). labwrench.com
Tan Delta tan δThe ratio of loss modulus to storage modulus (E''/E'), indicating the damping characteristics of the material. A peak in tan δ is often used to define the glass transition temperature. youtube.com

Rheological Characterization of this compound-Modified Polymers

Rheology is the study of the flow and deformation of matter. Rheological characterization of polymers modified with this compound is essential for understanding their processing behavior and predicting their end-use performance. tainstruments.com The incorporation of a cross-linking agent like this compound can significantly alter the rheological properties of a polymer system. researchgate.net

Rheological measurements are typically performed using a rheometer, which can apply a controlled stress or strain to a sample and measure the resulting response. tainstruments.com Key properties measured include viscosity and viscoelastic moduli (G' and G''). For polymer melts, viscosity is a critical parameter that dictates how the material will flow during processes like extrusion or injection molding. anton-paar.com The viscosity of polymers is often shear-rate dependent, a phenomenon that can be studied using rotational rheometry. tainstruments.com

In addition to viscosity, oscillatory rheological tests can provide information on the viscoelastic nature of the polymer. anton-paar.com Similar to DMA, these tests measure the storage modulus (G') and loss modulus (G''), which relate to the elastic and viscous components of the material's response, respectively. nordicrheologysociety.org For a polymer system cross-linked with this compound, an increase in G' and a decrease in the dependence of viscosity on shear rate are typically observed, indicating the formation of a network structure. nordicrheologysociety.org The point at which G' and G'' cross over (the gel point) can be used to characterize the curing or cross-linking process.

Table 6: Rheological Parameters for Polymer Characterization

ParameterSymbolDescriptionRelevance
Shear Viscosity ηResistance to flow under shear stress.Crucial for predicting processing behavior (e.g., extrusion, molding). anton-paar.com
Storage Modulus G'A measure of the elastically stored energy in the material.Indicates the solid-like behavior and network formation. nordicrheologysociety.org
Loss Modulus G''A measure of the energy dissipated as heat during deformation.Indicates the liquid-like behavior of the material. nordicrheologysociety.org
Complex Viscosity η*A measure of the overall resistance to flow in an oscillatory test.Correlates with molecular weight and can be used for quality control.

Microscopy Techniques for Morphological Assessment of this compound and its Polymeric Systems

The morphological assessment of polymeric systems derived from this compound is crucial for understanding the structure-property relationships of these materials. Microscopy techniques, particularly Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are powerful tools for visualizing the surface topography and internal structure of these polymer networks at micro and nano scales.

The morphology of polymers synthesized using this compound can vary significantly depending on the copolymerization partners, the degree of crosslinking, and the presence of any fillers or additives. These variations directly impact the material's mechanical, thermal, and chemical properties.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy is widely employed to investigate the surface features and fracture surfaces of this compound-based polymers. This technique provides valuable insights into the porosity, phase separation, and dispersion of components within the polymer matrix.

In a study on wood-polymer composites (WPCs) where pentaerythritol was used as part of an intumescent flame retardant system, SEM was utilized to examine the morphology of the char residue after combustion. The analysis revealed that the incorporation of pentaerythritol contributed to the formation of a honeycomb-like, cohesive, and dense char structure. This morphology acts as a physical barrier, insulating the underlying material from heat and oxygen, thereby enhancing the flame retardant properties of the composite.

The table below summarizes the observed morphologies in relation to the composition of the flame retardant system in these composites.

Sample CompositionMicroscopy TechniqueObserved Morphological FeaturesMagnification
Wood-flour/Polypropylene/Ammonium (B1175870) PolyphosphateSEMLoose and porous char structure with visible cracks and holes.Not Specified
Wood-flour/Polypropylene/Ammonium Polyphosphate/Pentaerythritol (3:1 ratio)SEMContinuous, compact, and honeycomb-like intumescent char layer.Not Specified
Wood-flour/Polypropylene/Ammonium Polyphosphate/Pentaerythritol (2:1 ratio)SEMDense and cohesive char structure with fewer voids compared to the sample without pentaerythritol.Not Specified

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy offers higher resolution than SEM and is utilized to examine the internal nanostructure of this compound-based polymeric systems. This can include the visualization of crosslink density variations, the morphology of block copolymers, or the dispersion of nanoparticles within the polymer matrix.

While specific TEM studies focused solely on this compound polymers are not extensively detailed in the provided context, the general application of TEM to crosslinked polymer networks allows for the inference of its utility. For instance, in thiol-ene polymerized networks involving multifunctional thiols like those derived from pentaerythritol, TEM could be used to visualize the homogeneity of the network structure and identify any phase-separated domains that might arise from incomplete reaction or compositional heterogeneity.

The data that could be generated from such an analysis is hypothetically presented in the table below, illustrating the type of information that can be obtained.

Polymeric SystemMicroscopy TechniqueKey Morphological FindingsScale of Features
This compound-co-StyreneTEMObservation of microphase separation with distinct domains of polystyrene and crosslinked this compound.50-200 nm
This compound Thiol-Ene NetworkTEMHighly homogeneous and uniform network structure, indicating efficient and complete reaction.<10 nm
This compound-based Nanocomposite with Silica (B1680970) FillersTEMAnalysis of the dispersion and aggregation state of silica nanoparticles within the polymer matrix.20-50 nm (nanoparticle size)

The application of these microscopy techniques is fundamental to the rational design and development of new polymeric materials based on this compound, enabling a direct correlation between the material's microstructure and its macroscopic performance.

Computational and Theoretical Chemistry Studies on Allyl Pentaerythritol

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the chemical reactivity of molecules like allyl pentaerythritol (B129877). hakon-art.com These calculations provide optimized molecular geometries and electronic properties that govern the molecule's behavior in chemical reactions.

The structure of allyl pentaerythritol, with its central carbon atom, multiple hydroxyl groups, and one or more allyl ether linkages, presents a unique electronic environment. smolecule.com DFT calculations can determine key parameters such as bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional model of the molecule. The final optimized molecular structures indicate the stability of the compound. hakon-art.com

Reactivity is explored through the analysis of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). hakon-art.com The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity.

Global reactivity descriptors, derived from HOMO and LUMO energies, quantify the chemical reactivity and stability of a molecule. researchgate.net These descriptors provide a theoretical basis for understanding how this compound will behave as a reactant, particularly in polymerization and cross-linking reactions where its allyl and hydroxyl groups are involved. smolecule.comresearchgate.net

Table 1: Global Reactivity Descriptors Calculated from HOMO and LUMO Energies

DescriptorFormulaSignificance
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2Tendency to attract electrons.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron configuration.
Chemical Softness (S)S = 1 / (2η)Reciprocal of hardness, indicates higher reactivity.
Electrophilicity Index (ω)ω = μ2 / (2η) (where μ = -χ)Measures the stabilization in energy when the system acquires electrons.

This table presents conceptual formulas and the significance of descriptors commonly used in quantum chemical studies. Actual values would be obtained from specific DFT calculations on this compound.

Topological Analysis of Electron Density in Related Pentaerythritol Systems

The Quantum Theory of Atoms in Molecules (QTAM), developed by Richard Bader, allows for a rigorous analysis of the electron density (ρ(r)), a fundamental property that characterizes the ground state of a system. gla.ac.ukcrystalsolutions.eu This topological analysis partitions the three-dimensional space of a molecule into atomic basins, providing an unambiguous definition of an atom within a molecule. gla.ac.uk This method can be applied to understand the nature of chemical bonds and intermolecular interactions in systems containing the pentaerythritol framework.

The analysis focuses on the critical points of the electron density, where the gradient of the density is zero. These points are classified as bond critical points (BCPs), ring critical points, and cage critical points. nih.gov For pentaerythritol derivatives, the properties of the electron density at the BCPs (e.g., the value of ρ(r) and its Laplacian, ∇²ρ(r)) reveal the nature of the covalent bonds, such as the C-C, C-O, and C-H bonds within the molecule.

In crystalline systems, like those that could be formed by pentaerythritol derivatives, QTAM can elucidate the changes in atomic properties and bonding upon moving from the gas phase to the solid state. crystalsolutions.eu For instance, the formation of hydrogen bonds, a key interaction for the hydroxyl groups of this compound, can be characterized by the presence of a BCP between the hydrogen donor and acceptor atoms. The analysis provides quantitative data on the strength and nature of these interactions. crystalsolutions.eu This approach offers insights into how molecules like this compound pack in a solid and how intermolecular forces influence their properties.

Simulation of Polymerization Kinetics and Network Formation

The allyl groups of this compound make it a suitable monomer for various polymerization methods, including radical polymerization, to form complex polymeric structures. smolecule.com The modeling and simulation of polymerization processes are crucial for developing and optimizing polymerization technologies. core.ac.uk

Kinetic network modeling can be used to simulate the complex reaction pathways involved in the polymerization of multifunctional monomers like APE. These models consist of a series of elementary reaction steps, such as initiation, propagation, chain transfer, and termination. For APE, the model would also need to account for cross-linking reactions, where the pendant allyl groups react to form a three-dimensional network.

These simulations can predict how the reaction conditions (e.g., monomer concentration, initiator concentration, temperature) affect the polymerization rate, the evolution of molecular weight, and the point at which the system transitions from a soluble polymer to an insoluble gel (the gel point). By integrating inputs from molecular simulations that provide rate constants for elementary steps, kinetic models can offer a comprehensive understanding of the entire polymerization process. nih.gov This predictive capability is essential for controlling the final properties of the resulting polymer network, such as its crosslink density and mechanical strength. smolecule.com

Molecular Dynamics Simulations and Computational Modeling in Polymer Systems

Molecular dynamics (MD) is a powerful simulation technique for studying the physical movement of atoms and molecules over time. researchgate.net For polymer systems derived from this compound, MD simulations provide a computational microscope to investigate structure-property relationships at the atomic level. wustl.edunih.gov

An MD simulation begins by constructing a model of the polymer system, which includes multiple polymer chains derived from APE. researchgate.net The interactions between atoms are described by a force field, which is a set of potential energy functions. The simulation then solves Newton's equations of motion for each atom, generating trajectories that describe how the positions and velocities of atoms evolve over time. researchgate.net

From these trajectories, a wide range of properties can be calculated:

Structural Properties: MD can reveal how the polymer chains pack and arrange themselves, including the calculation of the radius of gyration and end-to-end distance.

Thermophysical Properties: Properties like the glass transition temperature (Tg), which marks the transition from a rigid to a more rubbery state, can be determined by simulating the polymer at different temperatures.

Mechanical Properties: By applying virtual stress or strain to the simulated polymer system, one can compute mechanical properties like the elastic modulus, providing insight into the material's stiffness and strength.

Transport Properties: The diffusion of small molecules (like solvents or plasticizers) through the polymer matrix can be simulated, which is crucial for applications such as coatings and membranes. youtube.com

Multiscale modeling approaches can bridge the gap between atomistic details and macroscopic material behavior, providing a more complete understanding of how the chemical structure of this compound influences the performance of the final polymer material. nih.gov

Theoretical Insights into Interaction Mechanisms with Other Chemical Entities

Theoretical and computational methods are invaluable for exploring the non-covalent interactions between this compound and other chemical species. These interactions are critical in various contexts, such as the compatibility of APE-based polymers in blends, their adhesion to substrates, or their role in composite materials.

Methods like DFT and QTAM can be used to quantify the nature and strength of intermolecular interactions. nih.gov For this compound, key interactions include:

Hydrogen Bonding: The hydroxyl groups can act as both donors and acceptors of hydrogen bonds, allowing for strong interactions with other polar molecules, fillers, or surfaces.

van der Waals Interactions: The nonpolar allyl and alkyl parts of the molecule interact through weaker van der Waals forces.

π-Interactions: The π-system of the allyl group can engage in π-π stacking or C-H/π interactions.

By constructing and analyzing computational models of dimers or larger clusters, researchers can calculate interaction energies and identify the most stable configurations. nih.gov For example, a study on related systems quantified different types of interactions, such as cation-anion and π-π interactions, using a combination of DFT and QTAM. nih.gov Such theoretical investigations can predict the compatibility of APE with other components in a formulation, guiding the design of materials with specific properties. Mechanistic studies using DFT can also shed light on how APE might interact with catalysts or other reactants in a chemical process. ugent.be

Environmental Disposition and Sustainability in Allyl Pentaerythritol Chemistry

Life Cycle Assessment (LCA) Considerations in Synthesis Pathways

A Life Cycle Assessment (LCA) is a crucial tool for evaluating the environmental burdens associated with a product's entire life, from raw material extraction through processing, manufacture, use, and disposal or recycling. In the context of allyl pentaerythritol (B129877) synthesis, an LCA would scrutinize every input and output, including energy consumption, water usage, and waste generation, to identify areas for improvement.

Solvent Selection and Environmental Footprint Minimization

Solvents are a major contributor to the environmental impact of chemical processes, often accounting for a significant portion of the material used in production. nih.gov The choice of solvent can dramatically influence reaction efficiency, energy consumption for separation and purification, and the generation of waste. nih.govrsc.org Traditional solvents often contribute to air pollution through the emission of volatile organic compounds (VOCs) and can lead to water and soil contamination if not managed properly. sustainablemanufacturingexpo.com For every pound of a typical solvent produced, it is estimated that 9.8 pounds of greenhouse gases are generated throughout its life cycle. sustainablemanufacturingexpo.com

Minimizing the environmental footprint of APE synthesis necessitates a strategic approach to solvent selection. This includes:

Reducing Solvent Usage: The ideal "green" reaction would use no solvent at all. nih.gov While not always feasible, minimizing the volume of solvent used is a primary goal.

Solvent Recycling: Implementing efficient solvent recovery and recycling systems can significantly reduce waste and the need for fresh solvent production. rsc.org

A life cycle assessment can guide the selection of the most environmentally benign solvent by comparing alternatives based on metrics like global warming potential, cumulative energy demand, and eco-indicator scores. rsc.org For instance, a comparative analysis might reveal that for a specific process, distillation for solvent recovery has a lower environmental impact than incineration for disposal, especially for solvents with a high environmental burden during their production. rsc.org

Table 1: Key Considerations for Solvent Selection in Green Chemistry

ConsiderationDescriptionPotential Environmental Benefit
Toxicity & Safety Choosing solvents with low toxicity to humans and aquatic life.Reduces risks of accidental exposure and environmental contamination.
Volatility Selecting less volatile solvents to minimize VOC emissions.Improves air quality and reduces the formation of smog.
Recyclability Opting for solvents that can be easily recovered and reused.Conserves resources and reduces waste generation.
Renewability Using bio-based solvents derived from renewable feedstocks.Reduces dependence on fossil fuels and lowers carbon footprint.
Energy Consumption Selecting solvents that allow for reactions at lower temperatures and pressures.Reduces overall energy demand and associated emissions.

Catalyst Selection and Impact Mitigation

Catalysts play a pivotal role in chemical synthesis by increasing reaction rates and selectivity, which can lead to more efficient processes with less waste. The traditional synthesis of pentaerythritol, a precursor to APE, often involves homogeneous catalysis, which can present challenges in separating the catalyst from the product, leading to energy-intensive purification steps and potential product contamination. chalmers.se

A shift towards heterogeneous catalysts offers a promising avenue for mitigating the environmental impact of APE synthesis. Solid catalysts can be more easily separated from the reaction mixture, simplifying the process and reducing energy consumption and CO2 emissions. chalmers.se Research into solid alkaline catalysts, such as sodium supported on metal oxides (e.g., Na/SnO2), has shown potential for the synthesis of pentaerythritol. chalmers.se While challenges like catalyst leaching remain, this approach highlights a move towards more sustainable catalytic systems. chalmers.se

The development of environmentally benign catalysts focuses on several key principles:

High Activity and Selectivity: Efficient catalysts maximize the conversion of reactants to the desired product, minimizing the formation of byproducts and waste.

Ease of Separation and Reusability: Heterogeneous catalysts are generally preferred for their ease of separation and potential for reuse, which reduces waste and process costs.

Use of Abundant and Non-Toxic Materials: The use of catalysts derived from abundant, non-toxic metals is a key aspect of green chemistry.

Environmental Fate Modeling of Allyl-Containing Compounds

Understanding the environmental fate of allyl-containing compounds like APE is essential for assessing their potential long-term impact. Environmental fate modeling uses computer simulations to predict how a chemical will move and transform in the environment. cdc.govrsc.org These models consider the chemical's properties and the characteristics of different environmental compartments (air, water, soil, and sediment) to estimate its distribution and persistence. cdc.govrsc.org

Partitioning and Transformation Processes

The way a chemical distributes itself between different environmental phases is known as partitioning. nih.gov For allyl-containing compounds, key partitioning processes include:

Sorption: The tendency of a chemical to attach to solid particles, such as soil and sediment. The organic carbon-water (B12546825) partition coefficient (Koc) is a measure of this tendency; a high Koc indicates that the chemical is likely to bind to soil and be less mobile. cdc.gov

Volatilization: The movement of a chemical from water or soil into the air. The Henry's Law constant is a key parameter for predicting volatilization potential. cdc.gov

Bioaccumulation: The buildup of a chemical in living organisms. The octanol-water partition coefficient (Kow) is often used as an indicator of a chemical's potential to bioaccumulate in fatty tissues. cdc.gov

Transformation processes alter the chemical structure of a compound in the environment. For allyl compounds, these can include:

Biodegradation: Breakdown by microorganisms, which is often a primary degradation pathway. researchgate.netnih.govresearchgate.net The half-life of a compound, or the time it takes for half of the initial amount to degrade, is a critical measure of its persistence. researchgate.netnih.govresearchgate.net

Hydrolysis: Reaction with water, which can be a significant degradation pathway for some compounds.

Photolysis: Breakdown by sunlight.

The assessment of persistence is complex, as biodegradation rates can vary significantly depending on environmental factors. researchgate.netnih.govresearchgate.net

Research on More Environmentally Benign Synthesis Approaches

The principles of green chemistry are guiding research towards the development of more sustainable methods for synthesizing APE and other allyl ethers. researchgate.net These approaches aim to reduce waste, minimize energy consumption, and use less hazardous materials.

One area of active research is the use of alternative allylating agents. Traditional methods often employ allyl chloride, which can lead to the formation of inorganic salt byproducts. mdpi.com The development of methods using allyl alcohol, allylic acetates, or allylic carbonates as allylating agents represents a move towards greener, halogen-free synthesis. mdpi.com

Another promising strategy is the use of phase-transfer catalysts (PTC). PTCs facilitate reactions between reactants in different phases (e.g., a water-soluble reactant and an organic-soluble reactant), often allowing for milder reaction conditions and improved yields and selectivity. mdpi.com

Furthermore, solvent-free reaction conditions are being explored. mdpi.com By eliminating the solvent altogether, these methods can significantly reduce waste and simplify product purification. For instance, a patented method for synthesizing pentaerythritol triallyl ether describes the use of an allyl alcohol accelerator, which allows the reaction to proceed under normal pressure and inhibits the formation of byproducts, making the process more economical and environmentally friendly. google.comwipo.int

The development of one-pot syntheses, where multiple reaction steps are carried out in the same reactor without isolating intermediates, is another key strategy for improving the efficiency and environmental performance of chemical processes. researchgate.net These approaches not only save time and resources but also reduce the amount of solvent and energy required for purification.

Sustainable Development in Industrial Applications of Allyl Pentaerythritol

The industrial utility of this compound is expanding, with a notable shift towards its integration into sustainable technologies. This is driven by both regulatory pressures and a growing market demand for products with a reduced environmental footprint. Key areas where APE is contributing to sustainable development include the formulation of green coatings and the synthesis of advanced polymers from renewable resources.

One of the primary applications of APE is as a crosslinker in the production of acrylic polymers, which are widely used as thickeners in various formulations. ulprospector.com The incorporation of APE can significantly enhance the properties of these polymers, contributing to the durability and performance of the final product. ontosight.ai Furthermore, the use of APE is being explored in the development of polymers derived from renewable feedstocks such as soya fatty acids. In these applications, APE acts as a cross-linking agent, improving the thermal and mechanical stability of the resulting bio-based polymer. ontosight.ai

The move towards more sustainable chemical synthesis is also impacting the production of APE itself. Research into greener manufacturing processes for pentaerythritol allyl ethers has shown promising results. For instance, a patented method utilizing a phase transfer catalyst has demonstrated the potential for high-yield production of pentaerythritol triallyl ether with reduced costs and simpler operating conditions, aligning with the principles of green chemistry. google.com This particular method boasts a high selectivity for the triether, which is a commonly used component in various polymer formulations. google.com

The development of high-performance, environmentally friendly coatings is another area where APE is making significant contributions. It is used as a monomer in the production of coatings and adhesives, enhancing their durability and adhesion properties. ontosight.ai The allyl groups in APE can participate in UV-curing processes, a technology known for its low volatile organic compound (VOC) emissions and reduced energy consumption compared to traditional thermal curing methods. This makes APE a valuable component in the formulation of green coatings.

The table below summarizes key research findings related to the sustainable applications of this compound and its derivatives.

Application AreaSustainable AspectResearch Finding
Polymer SynthesisGreener ProductionA novel synthesis method for pentaerythritol allyl ether using a PEP type polyether as a phase transfer catalyst results in a high yield (over 90%) and reduces production costs and side reactions. google.com
Polymer SynthesisBio-based MaterialsThis compound can be used as a cross-linking agent in polymers synthesized from soya fatty acids, enhancing the thermal and mechanical stability of the resulting bio-based material. ontosight.ai
Coatings & AdhesivesReduced Environmental ImpactAs a monomer, this compound contributes to the durability of coatings and adhesives. ontosight.ai Its suitability for UV-curing applications helps in formulating low-VOC products.
ThickenersPerformance EnhancementThis compound is a key crosslinker for acrylic polymers used as thickeners, improving the performance of the final product. ulprospector.com

While the direct environmental disposition and a comprehensive life cycle assessment of this compound are not yet extensively documented in publicly available literature, the trend towards its use in sustainable technologies is clear. The ongoing research into bio-based feedstocks for both the pentaerythritol backbone and the allyl functionalization points towards a future where the entire lifecycle of APE-containing products will have a significantly reduced environmental impact. The principles of green chemistry are being actively applied to both its synthesis and its application, heralding a new era of more sustainable industrial materials. acs.org

Emerging Research Frontiers for Allyl Pentaerythritol

Exploration of Novel Reaction Pathways and Derivatization Strategies

The versatile chemical structure of allyl pentaerythritol (B129877), characterized by its pentaerythritol core and reactive allyl groups, has spurred significant research into novel reaction pathways and derivatization techniques. smolecule.comontosight.ai These endeavors aim to expand its utility in synthesizing advanced materials with tailored properties.

A primary focus of this research is the exploration of "click chemistry," particularly thiol-ene reactions. This method allows for the efficient and specific addition of thiols to the double bonds of the allyl groups, forming thioether linkages. This strategy provides a high degree of control over the resulting polymer architecture. smolecule.com Another key area of investigation is the use of photochemistry to unlock new reaction pathways. For instance, the photolysis of diazoalkanes in the presence of allyl pentaerythritol could lead to the formation of unique carbene intermediates, enabling novel cascade reactions and functionalizations. nih.gov

Derivatization strategies are also being developed to enhance the analytical performance of this compound and its derivatives, particularly in high-performance liquid chromatography (HPLC). These strategies often involve introducing chromophores, fluorophores, or ammonia (B1221849) nitrogen fragments to improve detection by UV, fluorescence, or mass spectrometry detectors, respectively. nih.gov

Furthermore, researchers are investigating alternative synthesis methods to the traditional Williamson ether synthesis, which often requires harsh conditions. google.compatsnap.com One promising approach involves the use of phase transfer catalysts, which can facilitate the reaction under milder conditions, improve yields, and in some cases, offer greater control over the degree of allylation. google.comgoogle.com For instance, a method using a PEP type polyether as a phase transfer catalyst has been shown to achieve high selectivity for pentaerythritol triallyl ether (greater than 90%) with high product yields. google.com Another patented method describes the preparation of pentaerythritol allyl ethers in dimethyl sulfoxide, which can produce high yields of the tetraallyl ether. google.com

The development of these novel reaction pathways and derivatization strategies is crucial for unlocking the full potential of this compound in various applications.

Advanced Polymer Architectures and Functional Materials Design

The unique molecular structure of this compound, with its multiple reactive allyl groups, makes it an ideal building block for creating advanced polymer architectures and designing functional materials. smolecule.comontosight.ai Its ability to act as a cross-linking agent allows for the formation of complex, three-dimensional polymer networks with enhanced mechanical properties and thermal stability. smolecule.comprimaryinfo.com

Researchers are actively exploring the use of this compound in the synthesis of various polymer types, including:

Highly Cross-linked Acrylic Polymers: this compound is a key component in the production of thickeners and superabsorbent polymers. primaryinfo.comulprospector.com

Polyester (B1180765) and Polyurethane Resins: It is used as a monomer in the production of these resins, contributing to their durability and performance in coatings and adhesives. ontosight.aiprimaryinfo.com

Dendritic Polymers: The tetra-functional nature of the pentaerythritol core provides a scaffold for the synthesis of starburst polyether dendrimers and other highly branched polymer structures. dntb.gov.ua

A significant area of research focuses on copolymerization. For example, copolymerizing different ratios of this compound with acrylate (B77674) monomers via emulsion polymerization has been shown to produce acrylic rubber with improved rheometric and mechanical properties. researchgate.net Increasing the percentage of this compound in these composites leads to higher torque difference, tensile strength, elastic modulus, and hardness. researchgate.net

Furthermore, the design of functional materials based on this compound extends to creating materials with specific properties. For instance, the synthesis of four-armed materials with a pentaerythritol core and coumarin (B35378) moieties has been reported, exhibiting potential applications as liquid crystals. researchgate.net The allyl groups also provide a platform for further functionalization, enabling the creation of materials with tailored surface properties or the ability to link organic and inorganic components. primaryinfo.com

Integration into Smart and Responsive Material Systems

The inherent reactivity of the allyl groups in this compound presents opportunities for its integration into smart and responsive material systems. These materials can change their properties in response to external stimuli such as temperature, pH, or light.

One area of exploration is the development of thermoresponsive hydrogels. By copolymerizing N-isopropyl acrylamide (B121943) (NiPAAm) with monomers derived from pentaerythritol, such as pentaerythritol monostearate diacrylate (PEDAS), it is possible to create hydrogels that exhibit a lower critical solution temperature (LCST). mdpi.com Below this temperature, the polymer is soluble, while above it, it becomes hydrophobic and forms a gel. This behavior is attributed to the NiPAAm block, while the pentaerythritol-derived components can be used to modulate hydrophilicity and provide sites for further cross-linking. mdpi.com

The development of multi-responsive materials is another promising frontier. For example, a triblock copolymer hydrogel has been synthesized that exhibits both temperature and pH sensitivity. This was achieved by combining a thermoresponsive pNiPAAm block with a pH-sensitive poly((2-dimethyl amino) ethyl methacrylate-co-2-hydroxyethyl methacrylate) block. mdpi.com While this specific example does not directly use this compound, the principle of combining different responsive polymer blocks can be applied to create sophisticated materials based on a pentaerythritol scaffold.

The ability to create such responsive systems opens up a wide range of potential applications, from drug delivery systems that release their payload in response to specific physiological conditions to sensors and actuators.

Development of High-Performance, Bio-Renewable Polymeric Materials

There is a growing global demand for sustainable materials, and the chemical industry is increasingly focused on developing high-performance polymers from renewable resources. zbaqchem.comzbaqchem.comnih.gov Pentaerythritol itself can be produced from bio-based feedstocks, such as plant-based sugars or waste biomass, through fermentation processes. zbaqchem.comzbaqchem.com This bio-based pentaerythritol is chemically identical to its petroleum-derived counterpart and offers significant environmental advantages, including a reduced carbon footprint. zbaqchem.com

The use of bio-based this compound as a building block allows for the creation of a new generation of high-performance, bio-renewable polymeric materials. zbaqchem.com These materials can be designed to be biodegradable, addressing the environmental concerns associated with traditional plastics. nih.gov

Research in this area is focused on several key aspects:

Synthesis of Bio-based Polyesters: Fully bio-based polyesters can be synthesized through the polycondensation of lignin-derived diols with cellulose-derived diesters. acs.org this compound can be incorporated into these polyester backbones to introduce cross-linking capabilities and enhance performance.

Development of Biodegradable Elastomers: By incorporating polyols like glycerol (B35011) or monomers with carbon-carbon double bonds into aliphatic polyesters, it is possible to design biodegradable polyester elastomers. nih.gov Bio-based this compound can serve as a cross-linking agent in these systems, improving their mechanical and thermal properties. nih.gov

Improving Performance: A key challenge is to ensure that these bio-renewable polymers exhibit performance characteristics comparable to or better than their fossil-based counterparts. Research is ongoing to optimize the molecular architecture and cross-linking density of these materials to achieve desired properties such as high tensile strength, thermal stability, and controlled degradation rates. nih.govacs.org

The development of high-performance, bio-renewable polymers from this compound represents a significant step towards a more sustainable chemical industry.

Refinement of Analytical and Theoretical Methodologies for Deeper Insight

Advancements in analytical and theoretical methodologies are crucial for gaining a deeper understanding of the structure-property relationships of this compound and the materials derived from it.

Analytical Techniques:

High-performance liquid chromatography (HPLC) is a key analytical tool for the separation and quantification of pentaerythritol and its derivatives. bit.edu.cn However, due to the lack of strong chromophores in these molecules, derivatization is often necessary to improve detection sensitivity. nih.gov Strategies include introducing UV-absorbing or fluorescent tags to the hydroxyl or allyl groups. nih.gov

Spectroscopic techniques such as Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry (MS) are essential for confirming the chemical structure of synthesized this compound derivatives and polymers. researchgate.net

Thermal analysis techniques, including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), are used to characterize the thermal properties of polymers containing this compound, such as their glass transition temperature, melting point, and thermal stability. researchgate.netresearchgate.net

Theoretical Methodologies:

Computational modeling and theoretical calculations can provide valuable insights into the reaction mechanisms and predict the properties of materials derived from this compound. For example, quantum chemical calculations can be used to study the electronic structure and reactivity of the allyl groups, helping to guide the design of new reaction pathways.

Molecular dynamics simulations can be employed to understand the conformation and dynamics of polymer chains and networks, providing a link between the molecular architecture and the macroscopic properties of the material. These simulations can help in predicting mechanical properties, swelling behavior, and transport properties in hydrogels.

The continuous refinement of these analytical and theoretical tools will undoubtedly accelerate the development of new and innovative materials based on this compound.

Q & A

Q. What role does allyl pentaerythritol play in synthesizing crosslinked polyacrylic acid polymers (e.g., Carbopol)?

this compound acts as a crosslinking agent in polyacrylic acid polymers, forming a three-dimensional network that determines rheological properties such as viscosity, swelling behavior, and thermal stability. The degree of crosslinking is controlled by adjusting the molar ratio of this compound to acrylic acid during polymerization. Characterization methods include Fourier-transform infrared spectroscopy (FT-IR) to confirm ether linkage formation and differential scanning calorimetry (DSC) to assess thermal transitions .

Q. How does the crosslinking density of this compound affect the physicochemical properties of polyacrylate hydrogels?

Higher crosslinking densities reduce hydrogel swelling capacity and increase mechanical rigidity due to tighter polymer networks. Experimental protocols involve varying crosslinker concentrations and measuring outcomes via rheometry (e.g., shear-thinning behavior) and equilibrium swelling studies in aqueous buffers. For example, Carbopol 980, crosslinked with this compound, exhibits pseudoplasticity and pH-dependent viscosity .

Q. What analytical techniques are critical for characterizing this compound-crosslinked polymers?

Key methods include:

  • FT-IR : Identifies C-O-C ether bonds from crosslinking .
  • Powder X-ray diffraction (PXRD) : Detects amorphous vs. crystalline phases in polymer matrices .
  • DSC/TGA : Evaluates thermal stability and decomposition profiles .
  • Rheometry : Quantifies viscoelastic properties under shear stress .

Advanced Research Questions

Q. How can Design of Experiments (DOE) optimize formulations containing this compound-crosslinked polymers?

DOE is used to model interactions between independent variables (e.g., crosslinker concentration, pH, ionic strength) and critical responses (e.g., viscosity, drug release kinetics). For instance, a central composite design can identify nonlinear relationships between this compound content and gelation time, enabling predictive optimization for transdermal drug delivery systems .

Q. What mechanisms underlie the inhibition of microbial monooxygenases by this compound-containing polymers?

this compound-derived crosslinkers may interfere with flavin-dependent monooxygenases (e.g., bacterial luciferase) via competitive binding or structural denaturation. Experimental validation involves enzyme activity assays (e.g., luminescence inhibition in Aliivibrio fischeri) and molecular docking simulations to identify binding sites .

Q. How do this compound-crosslinked polyacrylate microgels modulate immune responses in vaccine adjuvants?

Preclinical studies in BALB/c mice demonstrate that this compound-crosslinked microgels enhance antigen presentation by dendritic cells via controlled hydrophobicity and particle size. Methodologies include subcutaneous immunization followed by cytokine profiling (ELISA) and lymph node cell proliferation assays. Optimal crosslinking ratios balance adjuvant safety and efficacy .

Q. What strategies resolve contradictions in solubility data for this compound-crosslinked carriers?

Discrepancies in solubility profiles often arise from variations in crosslinking density or residual monomers. Address this via:

  • Solid-state NMR : Detects unreacted this compound.
  • High-performance liquid chromatography (HPLC) : Quantifies residual acrylic acid.
  • In vitro dissolution testing : Correlates carrier structure with drug release kinetics under physiological conditions .

Methodological Guidelines

  • Synthesis Optimization : Use this compound at 0.5–2.0% (w/w) of acrylic acid for balanced crosslinking .
  • Safety Protocols : Employ NIOSH-certified PPE (gloves, goggles) during handling due to potential irritancy .
  • Data Validation : Apply statistical tests (e.g., Student’s t-test, ANOVA) to ensure reproducibility in rheological or biological assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.